molecular formula C17H16N4 B8042207 2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile

2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile

Cat. No.: B8042207
M. Wt: 276.34 g/mol
InChI Key: AICFYUIDXUBYRB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyanomethylamino group attached to a phenyl ring, making it a subject of interest for various synthetic and analytical studies.

Preparation Methods

The synthesis of 2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile can be compared with other similar compounds, such as:

    N-(4-Cyanophenyl)acetamide: Similar in structure but with different functional groups.

    4-(Cyanomethylamino)benzonitrile: Shares the cyanomethylamino group but differs in the overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[[4-(cyanomethylamino)phenyl]methyl]anilino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c18-9-11-20-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)21-12-10-19/h1-8,20-21H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICFYUIDXUBYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NCC#N)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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